N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
CAS No.: 478262-08-7
Cat. No.: VC7220336
Molecular Formula: C25H18ClF9N4O
Molecular Weight: 596.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478262-08-7 |
|---|---|
| Molecular Formula | C25H18ClF9N4O |
| Molecular Weight | 596.88 |
| IUPAC Name | N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C25H18ClF9N4O/c26-18-11-17(25(33,34)35)13-36-21(18)39-8-6-38(7-9-39)20-5-4-16(24(30,31)32)12-19(20)37-22(40)14-2-1-3-15(10-14)23(27,28)29/h1-5,10-13H,6-9H2,(H,37,40) |
| Standard InChI Key | WPUBRWWOTZEIQX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Introduction
Molecular Composition and Structural Features
Core Architecture
The compound’s structure comprises three primary components:
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A 3-(trifluoromethyl)benzamide group linked via an amide bond.
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A central phenyl ring substituted with two trifluoromethyl groups and a piperazino moiety.
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A 3-chloro-5-(trifluoromethyl)pyridinyl group attached to the piperazine ring.
This arrangement creates a conformationally rigid scaffold, as evidenced by its InChIKey (WPUBRWWOTZEIQX-UHFFFAOYSA-N), which reflects the spatial orientation of its substituents.
Functional Group Contributions
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Trifluoromethyl Groups: The three -CF₃ groups contribute to electron-withdrawing effects, enhancing resistance to oxidative metabolism and improving lipophilicity .
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Chlorine Atom: The chloro substituent on the pyridine ring increases steric bulk and may influence binding affinity to biological targets.
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Piperazine Ring: This heterocycle introduces rotational flexibility, potentially enabling interactions with G-protein-coupled receptors (GPCRs) or kinases.
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₈ClF₉N₄O |
| Molecular Weight | 596.88 g/mol |
| CAS Number | 478262-08-7 |
| IUPAC Name | See Title |
| SMILES | C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Synthetic Pathways and Methodologies
Key Synthetic Challenges
Synthesizing this compound requires precise control over regioselectivity and functional group compatibility. The presence of multiple -CF₃ groups complicates purification, as these moieties resist conventional chromatographic separation .
Proposed Route (Based on Patent CN113698315A)
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Halogenation and Trifluoromethylation:
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Piperazine Coupling:
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Amide Bond Formation:
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The benzamide moiety is introduced via coupling between 3-(trifluoromethyl)benzoic acid and the aniline derivative using carbodiimide-based reagents.
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Industrial Considerations
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Catalyst Optimization: Transition metal catalysts (e.g., palladium) may improve yield in cross-coupling steps .
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Green Chemistry: Solvent-free or aqueous-phase reactions reduce environmental impact, aligning with trends in sustainable pharmaceutical manufacturing .
Pharmaceutical Relevance and Bioactivity
Target Engagement
While direct bioactivity data for this compound remains unpublished, structural analogs exhibit:
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Kinase Inhibition: Pyridine-piperazine derivatives show activity against tyrosine kinases involved in cancer progression.
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Antimicrobial Effects: Trifluoromethyl-substituted benzamides demonstrate efficacy against drug-resistant pathogens, likely through membrane disruption .
Structure-Activity Relationships (SAR)
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-CF₃ Positioning: The para-substituted -CF₃ on the benzamide enhances target binding compared to meta-substituted variants.
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Chlorine vs. Methoxy: Replacing the pyridinyl chlorine with methoxy (as in CAS 478262-09-8) reduces metabolic stability but improves solubility .
Chemical Stability and Toxicological Profile
Degradation Pathways
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Hydrolytic Stability: The amide bond is susceptible to enzymatic cleavage by proteases, limiting oral bioavailability.
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Oxidative Resistance: -CF₃ groups protect against cytochrome P450-mediated oxidation, extending half-life in vivo.
Toxicity Predictions
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Biodegradability: High fluorine content suggests persistence in environmental matrices.
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Acute Toxicity: Limited data, but piperazine derivatives are associated with neurotoxicity at high doses.
Comparative Analysis with Structural Analogs
The target compound’s trifluoromethyl-rich structure offers superior metabolic stability compared to its methoxy analog but may suffer from poorer aqueous solubility .
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